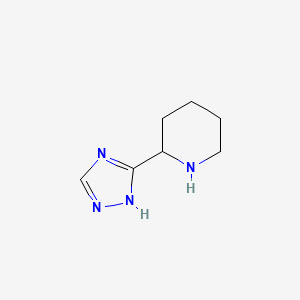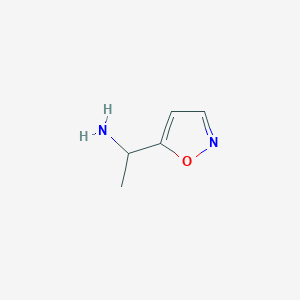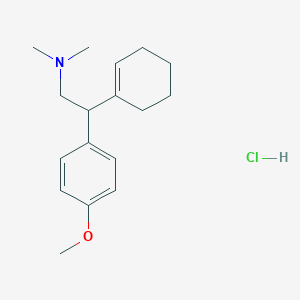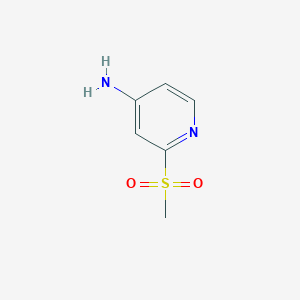
4-Amino-2-(methylsulfonyl)pyridine
Übersicht
Beschreibung
4-Amino-2-(methylsulfonyl)pyridine is a chemical compound with the CAS Number: 944401-88-1 and a molecular weight of 172.21 . It is used in various applications, including as an intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of related compounds involves a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The linear formula of this compound is C6H8N2O2S . The structure of the molecule can be analyzed using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen
Enzyme Induction and Metabolic Pathways
4-Amino-2-(methylsulfonyl)pyridine derivatives have been studied for their role in inducing specific enzymes related to drug metabolism. Franklin (1991) explored how pyridine derivatives with aryl substitutions can influence rat hepatic UDP-glucuronosyltransferase activities, important for drug conjugation processes, without significantly inducing cytochrome P450 enzymes. This selective induction suggests potential applications in modulating drug metabolism and detoxification pathways Franklin, M. (1991). Toxicology and applied pharmacology, 111(1), 24-32.
Antitumor Activity
Research on 1,2-bis(arylsulfonyl)hydrazines, including compounds with similar structures to this compound, has revealed significant antineoplastic activity against leukemia in mice, as reported by Shyam et al. (1986). These findings underscore the potential therapeutic applications of such compounds in cancer treatment, particularly through their alkylating activity Shyam, K., Furubayashi, R., Hrubiec, R. T., Cosby, L. A., & Sartorelli, A. (1986). Journal of medicinal chemistry, 29(7), 1323-5.
Immunomodulation
Oxisuran, a compound structurally related to this compound, has been identified as an immunosuppressive agent with potential applications in organ transplantation. Husberg and Penn (1974) demonstrated its ability to prolong the functional survival time of heterotopic cardiac allografts in rats, highlighting its utility in modulating immune responses to prevent organ rejection Husberg, B., & Penn, I. (1974). Proceedings of the Society for Experimental Biology and Medicine, 145, 669-674.
Metabolic Activation and Mutagenesis
Studies on the metabolic activation of food-derived carcinogens like PhIP have provided insights into the role of certain pyridine derivatives in mutagenesis. Fretland et al. (2003) investigated the role of acetyltransferases in the DNA-adduct formation of PhIP, revealing complex metabolic pathways that could influence carcinogenic outcomes. Such research underscores the relevance of pyridine derivatives in understanding the metabolic underpinnings of mutagenesis and carcinogenesis Fretland, A., Devanaboyina, U., Doll, M., Zhao, S., Xiao, G., & Hein, D. (2003). Toxicological sciences : an official journal of the Society of Toxicology, 74(2), 253-9.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . This typically involves oxidative addition with formally electrophilic organic groups, where the metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound may be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to a metal .
Result of Action
Similar compounds have been used in sm cross-coupling reactions to form new carbon-carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Amino-2-(methylsulfonyl)pyridine has been evaluated as a potential inhibitor of the enzyme cyclooxygenase (COX) . This enzyme plays a role in converting arachidonic acid to inflammatory mediators . The compound’s methylsulfonyl (SO2Me) pharmacophore has been found to form hydrogen bonds with the active site of COX-2 .
Cellular Effects
The effects of this compound on cells are largely related to its potential role as a COX-2 inhibitor . By inhibiting COX-2, this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the COX-2 enzyme . The compound’s SO2Me pharmacophore is inserted into the secondary pocket of COX-2, forming hydrogen bonds with the active site .
Eigenschaften
IUPAC Name |
2-methylsulfonylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGNTKARJQHJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693825 | |
| Record name | 2-(Methanesulfonyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944401-88-1 | |
| Record name | 2-(Methanesulfonyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)

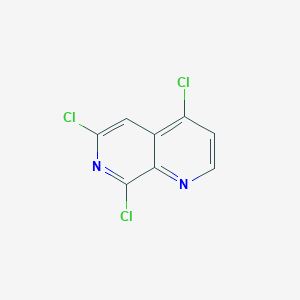
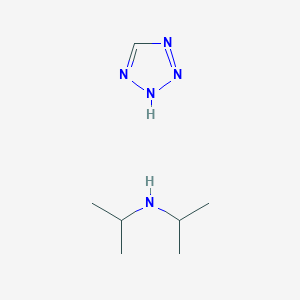
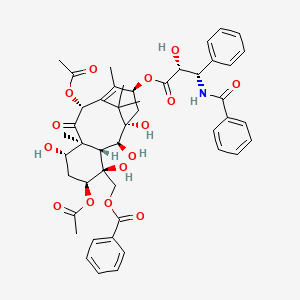


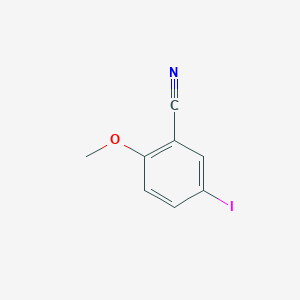
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
